molecular formula C13H16N2O B3430555 1-Cinnamoylpiperazine CAS No. 84935-37-5

1-Cinnamoylpiperazine

Cat. No.: B3430555
CAS No.: 84935-37-5
M. Wt: 216.28 g/mol
InChI Key: DLCYXQODDJUHQL-VOTSOKGWSA-N
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Description

1-Cinnamoylpiperazine is an organic compound characterized by the presence of a cinnamoyl group attached to a piperazine ring. This compound has garnered interest due to its potential pharmacological properties, including antinociceptive and anticonvulsant activities .

Preparation Methods

1-Cinnamoylpiperazine can be synthesized through various methods. One common synthetic route involves the reaction of piperazine hydrochloride with cinnamoyl chloride in dichloromethane. The reaction is typically carried out under reflux conditions for several hours, followed by the addition of sodium hydroxide to neutralize the reaction mixture . The detailed steps are as follows:

  • Dissolve piperazine hydrochloride in dichloromethane.
  • Slowly add cinnamoyl chloride to the solution while stirring.
  • Reflux the mixture for several hours.
  • Add sodium hydroxide to neutralize the mixture.
  • Filter and dry the resulting product to obtain this compound.

Chemical Reactions Analysis

1-Cinnamoylpiperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted piperazine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

1-Cinnamoylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific cinnamoyl group, which imparts distinct chemical and pharmacological properties compared to other piperazine derivatives.

Similar Compounds

  • N-arylpiperazines
  • Piperidine derivatives
  • Morpholine derivatives

Properties

IUPAC Name

(E)-3-phenyl-1-piperazin-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-7,14H,8-11H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCYXQODDJUHQL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55486-27-6, 84935-37-5
Record name 55486-27-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133368
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 84935-37-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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